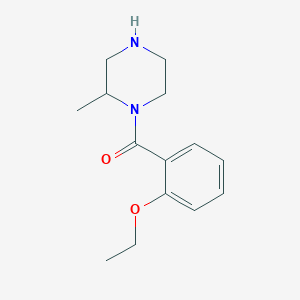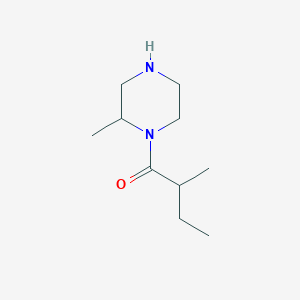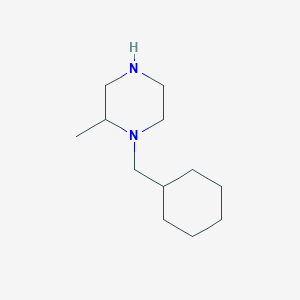
1-(Cyclohexylmethyl)-2-methylpiperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Cyclohexylmethyl)-2-methylpiperazine is a chemical compound with the molecular formula C11H22N2 . It has a molecular weight of 182.31 g/mol . The compound is also known by several synonyms, including 1-cyclohexylmethyl piperazine, piperazine, 1-cyclohexylmethyl, cyclohexylmethyl piperazine, and 1-cyclohexyl-methyl piperazine .
Molecular Structure Analysis
The molecular structure of 1-(Cyclohexylmethyl)-2-methylpiperazine consists of a piperazine ring with a cyclohexylmethyl group attached . The exact 3D structure is not available in the current resources.Physical And Chemical Properties Analysis
1-(Cyclohexylmethyl)-2-methylpiperazine is a colorless liquid with a density of 0.938 g/mL . It has a boiling point of 230°C to 231°C and a flash point of 87°C (189°F) . The refractive index of the compound is 1.495 .Wissenschaftliche Forschungsanwendungen
Chemical Properties and Composition
“1-(Cyclohexylmethyl)-2-methylpiperazine” is a chemical compound with the molecular formula C11H22N2 . It has a molecular weight of 182.31 g/mol . The compound is colorless and has a density of 0.938 g/mL . It has a boiling point of 230°C to 231°C and a flash point of 87°C (189°F) .
Safety and Handling
This compound is classified as a combustible liquid. It may cause respiratory irritation and skin irritation, and it can cause serious eye damage . Therefore, it’s important to handle it with care in a laboratory or industrial setting .
Synthesis of Renewable High-Density Fuel
One of the significant applications of “1-(Cyclohexylmethyl)-2-methylpiperazine” is in the synthesis of renewable high-density fuel . In a study, 1,3-bis(cyclohexylmethyl)cyclopentane, a renewable high-density fuel, was produced with a high overall carbon yield (79.5%) using vanillin and cyclopentanone, which can be derived from biomass . The synthetic route used in this work contains two steps .
Aldol Condensation
In the first step of the synthetic route mentioned above, 2,5-bis(4-hydroxy-3-methoxybenzylidene)cyclopentanone was synthesized by aldol condensation of vanillin and cyclopentanone under the catalysis of sulphuric acid . Over the optimized condensation, a high carbon yield (82.6%) of 2,5-bis(4-hydroxy-3-methoxybenzylidene)cyclopentanone was achieved at 80 ºC .
Hydrodeoxygenation
In the second step, 2,5-bis(4-hydroxy-3-methoxybenzylidene)cyclopentanone was hydrodeoxygenated over the Pd/HY catalyst in cyclohexane as solvent . High carbon yields of 1,3-bis(cyclohexylmethyl)cyclopentane (96.2%) was obtained . The polycycloalkane mixture as obtained has a density of 0.943 g mL −1 and a freezing point of −35 °C .
Potential Application in Rocket and Missile Propulsion
The polycycloalkane mixture obtained from the above process can be blended into conventional high-density fuels (e.g., JP-10) for rockets and missile propulsion as a potential application . This is because multi-cyclic hydrocarbons have higher densities and volumetric heating values compared with non-naphthenic and mono-cyclic hydrocarbons .
Safety and Hazards
Eigenschaften
IUPAC Name |
1-(cyclohexylmethyl)-2-methylpiperazine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24N2/c1-11-9-13-7-8-14(11)10-12-5-3-2-4-6-12/h11-13H,2-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVKZTADNGDRVON-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CNCCN1CC2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Cyclohexylmethyl)-2-methylpiperazine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

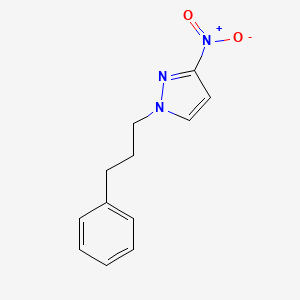
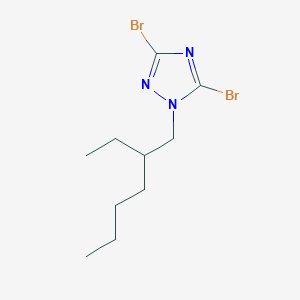
![1-[2-(4-Fluorophenoxy)ethyl]-3-nitro-1H-pyrazole](/img/structure/B6361766.png)
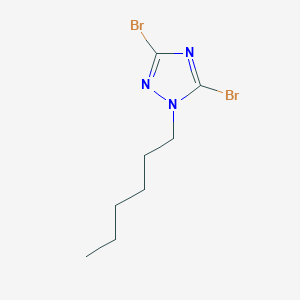
![3,5-Dibromo-1-[(2-nitrophenyl)methyl]-1H-1,2,4-triazole](/img/structure/B6361782.png)
![2-(Dibromo-1H-1,2,4-triazol-1-yl)-1-[4-(trifluoromethyl)phenyl]ethan-1-one](/img/structure/B6361790.png)
![1-{[4-Chloro-3-(trifluoromethyl)phenyl]methyl}piperazine](/img/structure/B6361798.png)
![3,5-Dibromo-1-[(3-methylphenyl)methyl]-1H-1,2,4-triazole](/img/structure/B6361806.png)
![1-{[4-Fluoro-2-(trifluoromethyl)phenyl]methyl}-1H-pyrazol-4-amine](/img/structure/B6361811.png)
![3,5-Dibromo-1-[(2-chloro-4-fluorophenyl)methyl]-1H-1,2,4-triazole](/img/structure/B6361816.png)
![4-[(Dibromo-1H-1,2,4-triazol-1-yl)methyl]benzonitrile](/img/structure/B6361820.png)
![3,5-Dibromo-1-[(3,4-dichlorophenyl)methyl]-1H-1,2,4-triazole](/img/structure/B6361826.png)
